Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
Brand Name: Vulcanchem
CAS No.: 20021-01-6
VCID: VC18410904
InChI: InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C34H46Br2N4O6P2
Molecular Weight: 828.5 g/mol

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)

CAS No.: 20021-01-6

Cat. No.: VC18410904

Molecular Formula: C34H46Br2N4O6P2

Molecular Weight: 828.5 g/mol

* For research use only. Not for human or veterinary use.

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) - 20021-01-6

Specification

CAS No. 20021-01-6
Molecular Formula C34H46Br2N4O6P2
Molecular Weight 828.5 g/mol
IUPAC Name 2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide
Standard InChI InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2
Standard InChI Key MYALFNNUSMRIGS-UHFFFAOYSA-L
Canonical SMILES C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-]

Introduction

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound with a unique molecular structure that includes a central ethylene group flanked by two dimethylammonium groups and two diphenylphosphonoamino moieties. Its chemical formula is C34H46Br2N4O6P2, and it has a CAS number of 20021-01-6 . This compound is notable for its potential applications in pharmaceuticals and materials science due to its biological activities and chemical properties.

Biological Activities and Applications

This compound exhibits significant biological activities, including antimicrobial properties against certain bacteria and fungi. The phosphonoamino groups may interact with biological systems, influencing cellular signaling pathways or enzyme activities. Potential applications include:

  • Pharmaceuticals: Due to its antimicrobial properties and potential interactions with biological systems.

  • Materials Science: Its unique chemical properties make it suitable for various applications in materials synthesis and modification.

Comparison with Similar Compounds

Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) shares structural similarities with other compounds but stands out due to its specific phosphonoamino functionality. A comparison with similar compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)Longer alkyl chainEnhanced lipophilicity, improved membrane penetration
Hexamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)Intermediate chain lengthPotentially different biological activity profile
Dodecyldimethylbenzyl ammonium bromideBenzyl group instead of diphenylKnown for strong surfactant properties

Research Findings and Future Directions

Research on Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has revealed its potential in various biological applications. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological systems at a molecular level. This could involve investigating its effects on specific cellular pathways and its efficacy in combination therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator